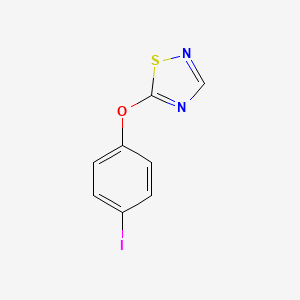

5-(4-Iodophenoxy)-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

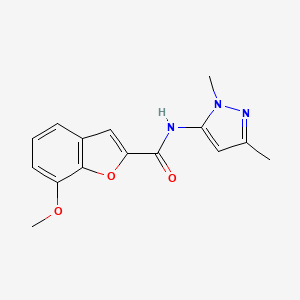

5-(4-Iodophenoxy)-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H5IN2OS and a molecular weight of 304.11 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 5-(4-Iodophenoxy)-1,2,4-thiadiazole is 1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-10-5-11-13-8/h1-5H . This indicates that the molecule consists of iodine, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

5-(4-Iodophenoxy)-1,2,4-thiadiazole is a powder that is stored at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicine

Synthesis and Therapeutic Agent Development : The synthesis of 3,5-diiodo-1,2,4-thiadiazole, a key building block for thiadiazole-based therapeutic agents, has been achieved. This compound shows high selectivity in Sonogashira-type cross-coupling reactions, paving the way for the development of novel therapeutic agents (Boulhaoua, Torvisco, & Pasinszki, 2019).

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-substituted-1,3,4-thiadiazole-2-amine, have demonstrated significant antiproliferative and antimicrobial activities. Specific compounds have shown high DNA protective ability and strong activity against certain cancer cell lines and microbes (Gür et al., 2020).

Antimicrobial Activity of Derivatives : A range of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, including antibacterial and antifungal activities. These compounds are of special interest due to their diverse biological applications (Ameen & Qasir, 2017).

Pharmacological Activity

Diverse Biological Activities : 1,3,4-thiadiazole-based compounds are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also exhibit effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. These compounds interact with various molecular targets including enzymes like carbonic anhydrase, cyclooxygenase, and others (Matysiak, 2015).

Neuroprotective and Anticancer Activities : Research on 2-amino-1,3,4-thiadiazole-based compounds has revealed significant anticancer activity against various cancer cell lines, including those derived from the nervous system. One such compound, FABT, inhibited cell proliferation and migration while demonstrating neuroprotective activities in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Synthesis Techniques and Structural Analysis

- Oxidative N-S Bond Formation : An efficient method for synthesizing 1,2,4-thiadiazole derivatives has been developed using molecular iodine as the sole oxidant. This approach is applicable to various substrates and produces 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives (Wang et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-(4-Iodophenoxy)tetrahydropyran, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Similar precautions would likely apply to 5-(4-Iodophenoxy)-1,2,4-thiadiazole, but specific safety data for this compound was not found in the search results.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-iodophenol, have been shown to interact with metabotropic glutamate receptors (mglurs) in the central nervous system . These receptors play a crucial role in modulating neurotransmission and are involved in various physiological processes and pathological conditions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly mglurs, leading to changes in neurotransmission

Biochemical Pathways

Given the potential interaction with mglurs, it can be inferred that it may affect glutamatergic neurotransmission . This could have downstream effects on various physiological processes and pathological conditions, including epilepsy, anxiety, and Parkinson’s disease .

Pharmacokinetics

Related compounds like 4-iodophenol are known to have human metabolites

Result of Action

Based on the potential interaction with mglurs, it can be inferred that it may modulate neurotransmission, potentially leading to changes in neuronal activity

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds

Propiedades

IUPAC Name |

5-(4-iodophenoxy)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-10-5-11-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQIWGTZUDLUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=NS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Iodophenoxy)-1,2,4-thiadiazole | |

CAS RN |

1473402-79-7 |

Source

|

| Record name | 5-(4-iodophenoxy)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2437814.png)

![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)

![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)

![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)

![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)